molecular formula C12H7BrS2 B1601292 2-Bromothianthrene CAS No. 53455-06-4

2-Bromothianthrene

Cat. No. B1601292
CAS RN: 53455-06-4
M. Wt: 295.2 g/mol
InChI Key: QFQJCTUAPQREMT-UHFFFAOYSA-N
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Description

2-Bromothianthrene is a chemical compound with the molecular formula C12H7BrS2 . It has an average mass of 359.216 Da and a monoisotopic mass of 357.896912 Da .


Synthesis Analysis

The synthesis of 2-Bromothianthrene involves the lithiation of thianthrene at C-1, which allows the synthesis of various 1-substituted thianthrenes . These undergo palladium-catalysed couplings with aryl halides . 2-Bromothianthrene provides an entry to 2-substituted thianthrenes via lithium–halogen exchange, then reaction of 2-lithiothianthrene with electrophiles .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromothianthrene are not detailed in the search results, it’s known that alkenes can be transformed into a variety of traceless electrophiles through halogenation . This suggests that 2-Bromothianthrene could potentially participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

2-Bromothianthrene is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .

Safety And Hazards

When handling 2-Bromothianthrene, it’s important to avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

Recent advances in the transformation of alkenes into thianthrene-derived cationic electrophiles have set the stage for a new approach to oxidative alkene functionalization . This suggests that 2-Bromothianthrene could play a role in future research and applications in this area .

properties

IUPAC Name

2-bromothianthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQJCTUAPQREMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528425
Record name 2-Bromothianthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothianthrene

CAS RN

53455-06-4
Record name 2-Bromothianthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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